molecular formula C28H21F3N4OS B2498780 N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 391947-21-0

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2498780
CAS No.: 391947-21-0
M. Wt: 518.56
InChI Key: PJGUUNXQGCZQCI-UHFFFAOYSA-N
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Description

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a compound that falls under the class of triazoles, known for their versatile biological activities. Triazoles have been extensively studied due to their diverse range of applications in medicinal chemistry, agrochemicals, and industrial processes. This particular compound's unique structure, characterized by a triazole ring connected to a naphthamide group, endows it with specific physicochemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the triazole core involves the cyclization of a hydrazine derivative with an isothiocyanate to form the 1,2,4-triazole ring.

  • Step 2: : Introduction of the phenyl and 4-(trifluoromethyl)benzyl groups is achieved via nucleophilic substitution reactions.

  • Step 3: : The final step involves the attachment of the naphthamide group through an amide bond formation reaction, typically using naphthoic acid and suitable coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

  • The industrial production of this compound would require optimization of each synthetic step to enhance yield and reduce cost. This often involves the use of continuous flow reactors for better control over reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, yielding sulfoxides and sulfones.

  • Reduction: : Reduction of the nitro groups on the aromatic ring can yield corresponding amines.

  • Substitution: : The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : Anhydrous aluminum chloride (AlCl3) in Friedel-Crafts reactions or halogenation with bromine (Br2).

Major Products

  • Oxidation produces sulfoxides or sulfones.

  • Reduction yields amines.

  • Substitution typically modifies the aromatic rings to introduce functional groups like halogens or nitro groups.

Scientific Research Applications

Chemistry

  • As a model compound in studying triazole-based reactions and mechanisms.

Biology and Medicine

  • Investigated for its potential as an antimicrobial agent, given the known efficacy of triazoles against fungi and bacteria.

  • Possible applications in anti-cancer research due to the ability of triazole derivatives to inhibit specific enzymes involved in cell proliferation.

Industry

  • Utilized in the synthesis of polymers with specific desired properties due to its unique structural characteristics.

  • Can be used as a precursor or intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is primarily influenced by its ability to interact with specific molecular targets.

  • Molecular Targets: : This compound can bind to enzymes or receptors, altering their activity. For example, triazole compounds are known to inhibit cytochrome P450 enzymes in fungi.

  • Pathways Involved: : It may disrupt cell wall synthesis in microbes or interfere with signal transduction pathways in cancer cells.

Comparison with Similar Compounds

When compared to similar triazole compounds:

  • Other Triazoles: : Compounds such as fluconazole and itraconazole share structural similarities but vary in their substitution patterns, affecting their specificity and potency.

  • Naphthamide Derivatives: : Other naphthamide derivatives might lack the triazole ring, thereby not exhibiting the same biological activities.

List of Similar Compounds

  • Fluconazole

  • Itraconazole

  • Naphthyl-1-amine

  • Naphthalene-1-carboxamide

Conclusion

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide represents a compound of significant interest due to its unique structure and potential applications across various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F3N4OS/c29-28(30,31)21-15-13-19(14-16-21)18-37-27-34-33-25(35(27)22-9-2-1-3-10-22)17-32-26(36)24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUUNXQGCZQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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